2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt
Overview
Description
2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt is a useful research compound. Its molecular formula is C14H16F3N3O3 and its molecular weight is 331.29 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(1,4-Diazepan-1-yl)-1,3-benzoxazoletrifluoroacetic acid salt is a synthetic derivative that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including findings from relevant studies and case reports.
- Molecular Formula : C₁₂H₁₅F₃N₃O₂
- Molecular Weight : 331.3 g/mol
- CAS Number : 1185033-39-9
The compound is characterized by its unique structure which includes a benzoxazole moiety and a trifluoroacetic acid group, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission.
Pharmacological Studies
- Anxiolytic Effects : Preliminary studies suggest that compounds with similar structures exhibit anxiolytic properties. The benzoxazole moiety may enhance the binding affinity for GABA receptors, thus promoting anxiolytic effects .
- Sedative Properties : Research indicates that the compound may also possess sedative effects, potentially useful in managing anxiety disorders and insomnia .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of benzoxazole derivatives against oxidative stress, which may be relevant for neurodegenerative diseases .
Case Studies
A notable case study involved the use of benzodiazepine derivatives in treating severe intoxication cases. The study demonstrated enhanced clearance of diazepam using molecular adsorbents, suggesting that compounds similar to this compound could be beneficial in managing benzodiazepine overdose scenarios .
Comparative Analysis
Property | This compound | Diazepam (for comparison) |
---|---|---|
Molecular Weight | 331.3 g/mol | 284.25 g/mol |
Anxiolytic Activity | Potentially present | Confirmed |
Sedative Activity | Suggested | Confirmed |
Neuroprotective Effects | Possible | Limited |
Research Findings
Recent research has focused on the pharmacokinetics and dynamics of similar compounds. For instance, studies have shown that the elimination half-life of benzodiazepines can be significantly altered by structural modifications, suggesting that this compound may exhibit unique pharmacokinetic profiles .
Properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-benzoxazole;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.C2HF3O2/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15;3-2(4,5)1(6)7/h1-2,4-5,13H,3,6-9H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZRZVCPKNMIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3O2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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